molecular formula C7H15ClN2O B13585951 N,2-dimethylpyrrolidine-2-carboxamide hydrochloride

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B13585951
M. Wt: 178.66 g/mol
InChI Key: LUNDBOSAWCXTNX-UHFFFAOYSA-N
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Description

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride: is a chemical compound with the molecular formula C7H14N2O·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of pyrrolidine with dimethylamine and a carboxylating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and purification to achieve the final product. The use of advanced analytical techniques ensures the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: N,2-dimethylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N,2-dimethylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

  • N,N-dimethylpyrrolidine-2-carboxamide hydrochloride
  • N-methylpyrrolidine-2-carboxamide
  • Pyrrolidine-2-carboxamide

Comparison: N,2-dimethylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the dimethyl group may enhance its lipophilicity and influence its interaction with biological targets .

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

N,2-dimethylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-7(6(10)8-2)4-3-5-9-7;/h9H,3-5H2,1-2H3,(H,8,10);1H

InChI Key

LUNDBOSAWCXTNX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)C(=O)NC.Cl

Origin of Product

United States

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